molecular formula C23H28N2O4 B5187739 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide

Katalognummer B5187739
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: CRTFJDHSCZRODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide, also known as ABT-199, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical trials, and is currently being investigated as a treatment for various types of cancer.

Wirkmechanismus

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide works by selectively binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting the activity of pro-apoptotic proteins. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2. This compound has been shown to be highly selective for BCL-2, and does not affect other anti-apoptotic proteins such as BCL-xL.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not overexpress BCL-2. This selectivity makes this compound a promising cancer therapy with low toxicity. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has several advantages for lab experiments. It is highly selective for BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer biology. This compound has also been shown to be effective in inducing apoptosis in cancer cells in vitro and in vivo, which makes it a useful tool for studying the mechanisms of cancer cell death. However, this compound has limitations as a tool for studying cancer biology. It is a small molecule inhibitor, which means that it may not accurately reflect the effects of genetic or epigenetic alterations that affect BCL-2 expression in cancer cells.

Zukünftige Richtungen

There are several future directions for research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide. One area of research is the development of combination therapies that include this compound and other cancer therapies. This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy, and there is potential for further optimization of combination therapies. Another area of research is the development of biomarkers that can predict response to this compound. Biomarkers could be used to identify patients who are most likely to benefit from this compound, and could also be used to monitor response to treatment. Finally, there is potential for the development of new BCL-2 inhibitors that have improved pharmacokinetic and pharmacodynamic properties compared to this compound.

Synthesemethoden

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The process has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). This compound works by selectively binding to BCL-2, which leads to the induction of apoptosis (cell death) in cancer cells that overexpress BCL-2.

Eigenschaften

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16-5-4-6-18(13-16)15-24-23(27)19-7-8-21(28-3)22(14-19)29-20-9-11-25(12-10-20)17(2)26/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTFJDHSCZRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.